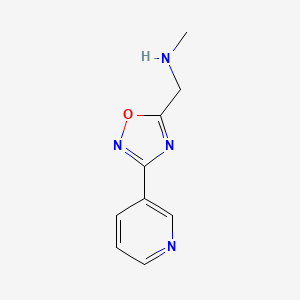

N-methyl-1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanamine

Description

Structural Classification Within Heterocyclic Chemistry

This compound occupies a distinctive position within the broader classification of nitrogen-containing heterocyclic compounds, specifically belonging to the category of mixed heterocyclic systems that incorporate both pyridine and oxadiazole ring structures. The compound's structural framework can be systematically analyzed through its component heterocyclic elements, beginning with the pyridine moiety that provides a six-membered aromatic ring containing one nitrogen atom positioned at the meta-position relative to the oxadiazole attachment point. This pyridine ring contributes significantly to the compound's electronic properties and potential for intermolecular interactions through its nitrogen lone pair and aromatic π-system. The 1,2,4-oxadiazole ring represents a five-membered heterocyclic system containing two nitrogen atoms and one oxygen atom arranged in a specific regiochemical pattern that distinguishes it from other oxadiazole isomers. This particular oxadiazole isomer demonstrates enhanced stability compared to its 1,2,3-counterpart and exhibits different electronic characteristics from 1,3,4-oxadiazole derivatives.

The methanamine linker connecting these heterocyclic systems features a methylated nitrogen atom, creating a tertiary amine functionality that serves as both a synthetic handle and a potential pharmacophoric element. This structural arrangement places the compound within the broader class of aralkylamine derivatives, compounds that have demonstrated significant biological activity across various therapeutic areas. The spatial arrangement of these heterocyclic components creates a three-dimensional molecular architecture that can adopt multiple conformational states, potentially influencing its biological activity profile and molecular recognition properties. The compound's classification extends beyond simple heterocyclic categorization to encompass its role as a potential bioisosteric replacement for traditional pharmacophoric elements, particularly given the 1,2,4-oxadiazole ring's known ability to serve as a bioisostere for ester and amide functional groups.

Detailed structural analysis reveals that the compound possesses several key molecular descriptors that define its physicochemical properties and potential biological behavior. The molecule contains four nitrogen atoms distributed across its heterocyclic frameworks, contributing to its basic character and hydrogen bonding potential. The presence of multiple heteroatoms creates various sites for potential metabolic modification and molecular recognition by biological targets. From a stereochemical perspective, the compound lacks defined chiral centers in its current form, simplifying its synthetic preparation and analytical characterization while maintaining the potential for enantioselective biological activity through conformational preferences.

| Structural Component | Type | Position | Electronic Contribution |

|---|---|---|---|

| Pyridine Ring | Six-membered heterocycle | Meta-substituted | Electron-withdrawing, π-system |

| 1,2,4-Oxadiazole Ring | Five-membered heterocycle | Central linker | Bioisosteric, hydrogen bonding |

| Methanamine Group | Aliphatic amine | Terminal position | Basic character, nucleophilic |

| Methyl Substituent | Alkyl group | Nitrogen-attached | Steric hindrance, lipophilicity |

Historical Development of 1,2,4-Oxadiazole Derivatives

The historical development of 1,2,4-oxadiazole derivatives traces back to the pioneering work of Tiemann and Krüger in 1884, who achieved the first synthesis of this heterocyclic system, initially designated as furo[ab1]diazoles. This foundational discovery occurred during the late nineteenth century's explosive period of heterocyclic chemistry development, when chemists were systematically exploring novel ring systems and their potential applications. The early investigations into 1,2,4-oxadiazoles were primarily driven by academic curiosity rather than practical applications, as the biological significance of these compounds would not become apparent until several decades later. Following this initial discovery, the scientific community's interest in 1,2,4-oxadiazoles remained relatively modest until the early 1960s, when renewed attention began to focus on their unique chemical properties and potential utility in various applications.

The subsequent decades witnessed a gradual but steady increase in research activity surrounding 1,2,4-oxadiazole derivatives, particularly as medicinal chemists began to recognize their potential as bioisosteric replacements for more labile functional groups. The period from the 1960s through the 1980s marked a transitional phase where fundamental synthetic methodologies were developed and refined, establishing the chemical foundation necessary for more sophisticated applications. During this era, researchers established key synthetic routes for 1,2,4-oxadiazole formation, including the widely employed amidoxime cyclization methodology and various 1,3-dipolar cycloaddition approaches. These synthetic advances provided the tools necessary for systematic structure-activity relationship studies and broader exploration of the heterocycle's potential.

The modern renaissance of 1,2,4-oxadiazole chemistry began in earnest during the last four decades of the twentieth century, driven by increasing recognition of their remarkable biological activity profile and synthetic versatility. This period saw the emergence of 1,2,4-oxadiazole derivatives as significant players in drug discovery efforts, with compounds demonstrating anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-edema, antiparasitic, and anti-Alzheimer activities. The heterocycle's proven inhibitory activity against various enzymes, including Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, and Penicillin-Binding Protein 2a, further solidified its position as a privileged structure in medicinal chemistry.

Contemporary research into 1,2,4-oxadiazole derivatives has expanded beyond traditional pharmaceutical applications to encompass materials science, agricultural chemistry, and specialty chemical applications. The development of tioxazafen and flufenoxadiazam as commercially successful pesticides demonstrates the heterocycle's versatility across multiple application domains. Current synthetic approaches have evolved to include environmentally sustainable methodologies and continuous flow chemistry techniques that enable large-scale production of complex 1,2,4-oxadiazole derivatives. The integration of computational chemistry and structure-based drug design has further accelerated the rational development of novel 1,2,4-oxadiazole-containing compounds, allowing researchers to predict and optimize their biological activities before synthesis.

| Time Period | Key Developments | Significant Milestones | Impact on Field |

|---|---|---|---|

| 1884-1960 | Initial discovery and basic chemistry | Tiemann and Krüger synthesis | Foundation establishment |

| 1960-1980 | Synthetic methodology development | Amidoxime cyclization routes | Preparative accessibility |

| 1980-2000 | Biological activity recognition | Multiple therapeutic targets | Medicinal chemistry adoption |

| 2000-Present | Advanced applications and optimization | Commercial pesticides, drug candidates | Industrial implementation |

Significance of Pyridyl Substituents in Bioactive Compounds

The incorporation of pyridyl substituents in bioactive compounds represents one of the most significant trends in contemporary medicinal chemistry, with pyridine-containing molecules comprising a substantial percentage of currently marketed pharmaceuticals and drug candidates in development. Pyridine rings contribute multiple advantageous properties to bioactive molecules, including enhanced metabolic stability, improved membrane permeability, favorable protein binding characteristics, and increased biochemical potency through specific molecular interactions. The electron-deficient nature of the pyridine ring system enables unique intermolecular interactions with biological targets, particularly through hydrogen bonding, π-π stacking, and coordination with metal centers present in enzymatic active sites. These interactions can significantly enhance the selectivity and potency of bioactive compounds, making pyridyl substituents highly valued pharmacophoric elements in drug design strategies.

Comprehensive analysis of pyridine-containing pharmaceuticals reveals distinct substitution patterns that correlate with specific biological activities and pharmacological profiles. Monosubstituted pyridine rings represent the most common structural motif, accounting for approximately sixty percent of pyridine-containing drugs in current clinical use. This preference for monosubstitution reflects both synthetic accessibility considerations and the optimal balance between molecular complexity and biological activity that such systems provide. Disubstituted pyridine derivatives comprise approximately twenty-two percent of pyridine-containing pharmaceuticals, while trisubstituted and tetrasubstituted variants represent twelve percent and six percent respectively. These substitution patterns demonstrate the versatility of the pyridine scaffold in accommodating diverse functional group modifications while maintaining favorable pharmacological properties.

The strategic positioning of pyridyl substituents within bioactive molecules can dramatically influence their biological activity profiles through multiple mechanisms. Case studies in drug development demonstrate that replacement of phenyl groups with pyridyl substituents can enhance biochemical potency by several orders of magnitude, as exemplified by the development of potent Cdc7 kinase inhibitors where pyridine substitution resulted in significant activity improvements. Similarly, metabolic stability enhancements of up to 160-fold have been observed when terminal phenyl rings are replaced with pyridine in nicotinamide phosphoribosyltransferase inhibitors, demonstrating the profound impact that strategic pyridyl incorporation can have on drug metabolism and pharmacokinetic properties. Cellular permeability improvements of 190-fold have been documented for positive allosteric modulators containing pyridine rings compared to their non-pyridyl analogs, highlighting the heterocycle's ability to enhance drug-like properties across multiple dimensions.

Recent advances in pyridine chemistry have expanded the synthetic methodologies available for incorporating diverse functional groups into pyridyl systems, enabling the development of increasingly sophisticated bioactive molecules. The synthesis of 2-alkyl/aryl 3-electron-withdrawing groups 5-aminoaryl/phenol pyridines through ring cleavage methodologies represents a significant advancement in pyridine functionalization chemistry, providing access to previously challenging substitution patterns. These synthetic developments have facilitated the preparation of ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines, demonstrating the robustness and versatility of contemporary pyridine synthesis approaches. The ability to introduce biologically relevant functional groups such as esters, sulfones, and phosphonates at specific positions within the pyridine ring has enabled the rational design of compounds with predetermined biological activity profiles.

| Pyridyl Modification | Biological Impact | Mechanism | Magnitude of Effect |

|---|---|---|---|

| Phenyl to Pyridyl Replacement | Enhanced Potency | Improved Target Binding | Up to 100-fold increase |

| Terminal Ring Substitution | Metabolic Stability | Reduced Degradation | Up to 160-fold improvement |

| Strategic Positioning | Membrane Permeability | Enhanced Transport | Up to 190-fold increase |

| Multiple Pyridyl Incorporation | Protein Binding Optimization | Reduced Non-specific Binding | Qualitative improvement |

Properties

IUPAC Name |

N-methyl-1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-10-6-8-12-9(13-14-8)7-3-2-4-11-5-7/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRUSPWZQRCPPHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC(=NO1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-methyl-1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanamine is a heterocyclic compound with significant potential in medicinal chemistry. This compound belongs to the oxadiazole family, which has been extensively studied for various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C9H10N4O

- Molecular Weight : 190.2 g/mol

- CAS Number : 1041571-45-2

The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets. Similar oxadiazole derivatives have shown to:

- Inhibit key enzymes involved in cancer cell proliferation such as histone deacetylases (HDAC) and thymidylate synthase.

- Induce apoptosis in cancer cells through mitochondrial pathways.

- Exhibit anti-inflammatory effects by modulating cytokine production and inflammatory pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

- Cytotoxicity : N-methyl derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound exhibited IC50 values in the micromolar range against human leukemia and breast cancer cell lines .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF7 | 0.65 | Induces apoptosis |

| 5b | HeLa | 2.41 | HDAC inhibition |

| N-methyl | U937 | ~10 | Enzyme inhibition |

Anti-inflammatory Activity

Research indicates that similar oxadiazole compounds can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines and affecting macrophage activity. The compound's ability to modulate these pathways suggests potential therapeutic applications in inflammatory diseases .

Antimicrobial Properties

Oxadiazole derivatives have also shown promising antimicrobial activity. Studies suggest that compounds similar to N-methyl derivatives can inhibit bacterial growth through mechanisms involving disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Case Studies

- Study on Anticancer Activity : A study assessed the effects of several oxadiazole derivatives on human cancer cell lines (MCF7 and U937). The results indicated that these compounds induced apoptosis in a dose-dependent manner, with significant increases in caspase activity observed at higher concentrations .

- Inflammation Model : In vivo studies using murine models demonstrated that oxadiazole derivatives could significantly reduce inflammation markers when administered after an inflammatory stimulus .

Scientific Research Applications

The compound exhibits significant biological activity due to its structural features that allow interaction with various biological targets. Below are the primary applications supported by research findings.

Anticancer Activity

N-methyl derivatives of oxadiazole compounds have shown promising anticancer properties. Studies indicate that these compounds can inhibit key enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells.

Table 1: Cytotoxicity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF7 | 0.65 | Induces apoptosis |

| 5b | HeLa | 2.41 | HDAC inhibition |

| N-methyl | U937 | ~10 | Enzyme inhibition |

Research has demonstrated that compounds similar to N-methyl-1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanamine can effectively reduce tumor growth in various cancer models. For instance, a study on human cancer cell lines showed dose-dependent apoptosis induction with increased caspase activity at higher concentrations.

Anti-inflammatory Activity

The compound's potential in treating inflammatory diseases has been highlighted through its ability to modulate cytokine production and macrophage activity. Similar oxadiazole derivatives have demonstrated efficacy in reducing inflammation markers in vivo.

Case Study : In murine models, administration of oxadiazole derivatives post-inflammatory stimulus significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests therapeutic applications for conditions like rheumatoid arthritis and inflammatory bowel disease.

Antimicrobial Properties

Oxadiazole derivatives have also shown promising antimicrobial activity against various bacterial strains. The mechanisms identified include disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-methyl derivative | E. coli | 25 µg/mL |

| N-methyl derivative | S. aureus | 15 µg/mL |

Research indicates that the presence of the pyridine ring enhances the compound's ability to penetrate bacterial membranes, leading to effective inhibition of growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

Pyridine Positional Isomers

- N-Methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine trifluoroacetate Key Difference: The pyridine nitrogen is at the 2-position instead of 3.

Aromatic vs. Aliphatic Substituents

- N-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride (QV-5885) Key Difference: Phenyl group replaces pyridin-3-yl. This compound is commercially available with 95% purity .

- N-Methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Heterocyclic Modifications

- N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine

Physicochemical and Pharmacokinetic Properties

Notes:

Preparation Methods

Method A: Direct Cyclization of Precursors Followed by N-Methylation

This approach involves synthesizing a precursor heteroaryl compound, such as a pyridinyl amidoxime or hydrazide derivative, which undergoes cyclization to form the oxadiazole ring. The methylation of the nitrogen atom on the heterocycle yields the N-methylated amine.

Formation of the heterocyclic core:

Starting from 3-aminopyridine derivatives, a cyclization with suitable oxidizing agents or dehydrating conditions forms the oxadiazole ring.

For example, the reaction of 3-amino-5-substituted pyridine with reagents like carbonyl diimidazole or phosphoryl chloride can facilitate ring closure.Methylation step:

The free amine is methylated using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions to produce the N-methyl derivative.

Research findings:

Patents such as WO1998022459A1 describe similar heterocyclic syntheses, emphasizing the importance of cyclization and methylation steps in constructing such compounds.

Method B: Construction via Oxadiazole Ring Formation from Hydrazides

This method involves synthesizing the oxadiazole ring through cyclization of hydrazide intermediates with suitable carbonyl sources, followed by substitution with pyridine and methylation.

Preparation of hydrazide intermediates:

Hydrazides derived from pyridine-3-carboxylic acids or related derivatives are prepared via reaction with hydrazine hydrate.Cyclization to oxadiazole:

Cyclization occurs upon treatment with dehydrating agents such as phosphoryl chloride or phosphorus oxychloride, forming the 1,2,4-oxadiazole ring.Introduction of the pyridin-3-yl group:

The heterocycle is functionalized at the 5-position with a pyridine ring via nucleophilic substitution or cross-coupling reactions.N-methylation of the amino group:

The amino group attached to the oxadiazole is methylated with methyl iodide or dimethyl sulfate, yielding the target compound.

Research findings:

This pathway aligns with procedures described in chemical synthesis literature focusing on heterocyclic oxadiazoles, emphasizing the importance of cyclization and selective methylation.

Method C: Multi-step Synthesis via Intermediate Precursors

An alternative route involves stepwise synthesis starting from commercially available pyridine derivatives, progressing through intermediate compounds such as pyridinyl aldehydes, hydrazides, and oxadiazoles, culminating in methylation.

Synthesis of pyridinyl aldehyde:

Starting from 3-bromopyridine, formylation via Vilsmeier-Haack reaction yields the aldehyde.Formation of hydrazide and subsequent cyclization:

Hydrazide formation followed by cyclization with suitable reagents produces the oxadiazole core.Final methylation:

N-methylation of the amino group on the heterocycle is achieved using methylating agents under mild conditions.

Research findings:

This method is supported by literature on heterocyclic synthesis involving intermediate functionalization steps, offering high regioselectivity and yields.

Data Table Summarizing Preparation Methods

Notes on Reaction Conditions and Purification

Reaction Temperatures:

Typically range from 0°C for methylation steps to 130°C for cyclization reactions.Solvent Systems:

Common solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chloroform.Purification Techniques:

Crystallization, column chromatography, and distillation under reduced pressure are employed to isolate pure products.Yield Optimization: Use of inert atmospheres (nitrogen or argon), controlled pH, and stoichiometric reagent ratios enhances yields.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to construct the 1,3,4-oxadiazole core in N-methyl-1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanamine?

- The 1,3,4-oxadiazole ring is typically synthesized via cyclization of thiosemicarbazide derivatives. For example, refluxing a hydrazide precursor with carbon disulfide in ethanol under basic conditions (e.g., KOH) forms the oxadiazole-thione intermediate . Subsequent alkylation or nucleophilic substitution introduces the pyridinyl and methylamine moieties. Alkylation with propargyl bromide or methylating agents under basic conditions (e.g., K₂CO₃ in THF) is effective for functionalizing the oxadiazole scaffold .

Q. Which analytical techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Proton signals for the methylamine group (δ ~2.5–3.5 ppm) and pyridinyl protons (δ ~7.0–8.5 ppm) confirm structural integrity .

- ESI-MS : Validates molecular weight (e.g., m/z 288.74 for related oxadiazole derivatives) .

- IR Spectroscopy : Identifies key functional groups, such as C=N stretches (~1600 cm⁻¹) for the oxadiazole ring .

Q. What are the primary biological or chemical applications of this compound in academic research?

- This compound is investigated as a bioactive scaffold in drug discovery, particularly for antimicrobial and enzyme inhibition applications. The pyridinyl and oxadiazole groups enable hydrogen bonding and π-π interactions with biological targets . It also serves as a ligand in coordination chemistry due to its nitrogen-rich structure .

Advanced Research Questions

Q. How can synthetic yields be optimized for the oxadiazole ring formation?

- Reaction Conditions : Microwave-assisted synthesis (e.g., Biotage® Initiator+) reduces reaction time and improves efficiency compared to traditional reflux .

- Catalytic Systems : Use of Na₂SO₄ as a dehydrating agent enhances cyclization efficiency in THF .

- Stoichiometry : Adjusting the molar ratio of carbon disulfide to hydrazide precursors (e.g., 1:1.2) minimizes side reactions .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

- Dynamic Effects : Variable temperature NMR can resolve signal splitting caused by conformational exchange .

- 2D NMR Techniques : HSQC and COSY experiments clarify proton-carbon correlations and coupling patterns, especially for overlapping pyridinyl and oxadiazole signals .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to confirm assignments .

Q. What computational strategies predict the compound’s reactivity or binding affinity?

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Molecular Docking : Use programs like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). The oxadiazole ring often participates in hydrophobic or π-stacking interactions .

Key Notes

- Contradictions in Data : (room temperature alkylation) and (reflux-based cyclization) highlight the need to tailor reaction conditions to specific substrates.

- Safety Considerations : Handle methylamine derivatives in a fume hood; use amber glassware for light-sensitive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.